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Compound of Interest

Compound Name: LP-211

Cat. No.: B1675264 Get Quote

This document provides a comprehensive technical overview of the pharmacological properties

of LP-211, a selective serotonin 5-HT7 receptor agonist. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

therapeutic potential and mechanistic action of this compound.

Introduction
LP-211, chemically known as N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-

piperazinehexanamide, is a potent and selective agonist for the serotonin 7 (5-HT7) receptor.

[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a wide range

of physiological processes, including cognition, mood regulation, and circadian rhythms.[3] LP-
211 is a valuable research tool for elucidating the in vivo functions of this receptor and is being

investigated for its therapeutic potential in various central nervous system disorders.[3][4][5]

Notably, it is a brain-penetrant compound, allowing for the study of its central effects following

systemic administration.[1][2][6]

Binding Affinity and Selectivity
LP-211 exhibits high affinity for the 5-HT7 receptor. Radioligand binding assays have

determined its binding affinity (Ki) to be in the nanomolar range. The compound also

demonstrates significant selectivity for the 5-HT7 receptor over other serotonin receptor

subtypes and the dopamine D2 receptor.

Table 1: Binding Affinity (Ki) of LP-211 at Various Receptors
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Receptor Ki (nM) Species/System Reference

5-HT7 0.58 Rat, cloned [6][7][8]

15 Not Specified [1]

5-HT1A 188 Human, cloned [7][8]

Dopamine D2 142 Not Specified [7][8]

Table 2: Selectivity Profile of LP-211

Receptor Comparison
Selectivity (Fold-
Difference)

Reference

5-HT7 vs. 5-HT1A >300 [3][6]

324 [7][8]

25 [1]

5-HT7 vs. D2 245 [7][8]

5-HT7 vs. 5-HT1D 26 [1]

5-HT7 vs. 5-HT2A 40 [1]

5-HT7 vs. 5-HT6 105 [1]

5-HT7 vs. SERT 54 [1]

Note: Selectivity can vary based on the specific assay conditions and receptor species used.

Functional Activity
LP-211 acts as a functional agonist at the 5-HT7 receptor, initiating downstream intracellular

signaling cascades.

Table 3: Functional Agonist Activity of LP-211
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Parameter Value Assay Type Reference

EC50 0.60 µM Not Specified [6][7]

Maximal Effect 82% Not Specified [6]

Mechanism of Action and Signaling Pathways
The 5-HT7 receptor is known to couple to Gs and G12 G-proteins.[3][9] As an agonist, LP-211
activates these pathways, leading to the modulation of synaptic plasticity, which is a cellular

basis for learning and memory.[9]

Gs/cAMP/PKA/CREB Pathway: The primary signaling cascade involves the activation of a

Gs protein, which stimulates adenylyl cyclase (AC). This increases intracellular cyclic AMP

(cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates the transcription

factor CREB (cAMP response element-binding protein), promoting the expression of genes

crucial for long-term potentiation (LTP) and memory consolidation.[9]

G12/RhoGTPase Pathway: The 5-HT7 receptor can also couple to G12 proteins, activating

small Rho GTPases like Cdc42. This pathway is involved in regulating neuronal structural

plasticity, including promoting neurite outgrowth and the formation of dendritic spines, which

are fundamental for creating new memories.[9]
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Caption: Signaling pathways activated by the 5-HT7 agonist LP-211.[9]
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Pharmacokinetics and In Vivo Effects
Studies in animal models have confirmed that LP-211 is a brain-penetrant compound that

elicits physiological responses mediated by the 5-HT7 receptor.

Table 4: Pharmacokinetic and In Vivo Data for LP-211
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Parameter
Value /
Observation

Species Dose / Route Reference

Brain Penetration Confirmed Mouse 10 mg/kg, i.p. [1][6]

Cmax (plasma)
0.76 ± 0.32

µg/mL
Mouse 10 mg/kg, i.p. [7][8]

Tmax (plasma) 30 min Mouse 10 mg/kg, i.p. [7][8]

Metabolism

Metabolized to

RA-7 (1-(2-

diphenyl)piperazi

ne)

Mouse Not Specified [1][2]

Physiological

Effect

Dose-

dependently

induces

hypothermia in

wild-type mice,

but not in 5-HT7

knockout mice.

Effect is blocked

by 5-HT7

antagonist SB-

269970.

Mouse
3, 10, 30 mg/kg,

i.p.
[1]

Cognitive Effect

Improves

consolidation of

chamber-shape

memory.

Rat
0.25, 0.50 mg/kg,

i.p.
[7][8]

Neuropathic Pain

Reduces sensory

and affective

components of

neuropathic pain.

Mouse Not Specified [4][5]

Angiogenesis Promotes

endothelial cell

proliferation and

Not Specified Not Specified [10][11]
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angiogenesis in

vitro and in vivo.

The metabolite of LP-211, RA-7, has been shown to possess a higher affinity for the 5-HT7

receptor and a better selectivity profile than the parent compound.[1][2]

Experimental Protocols
The pharmacological profile of LP-211 has been established through a series of key in vitro

and in vivo experiments.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of LP-211 for the 5-HT7 receptor.

Objective: To quantify the affinity of a test compound for a specific receptor.

Materials:

Cell membranes from cells stably expressing the human or rat 5-HT7 receptor.[3][7][8]

Radioligand, such as [3H]5-CT or [3H]-LSD.[3][7][8]

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

LP-211 at various concentrations.

A high concentration of a known ligand (e.g., 10 µM 5-HT) to determine non-specific

binding.[3]

Glass fiber filters.[3]

Procedure:

Cell membranes are incubated with a fixed concentration of the radioligand and varying

concentrations of LP-211.[3]
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The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C or

37°C).[3][7][8]

The reaction is terminated by rapid filtration through glass fiber filters, which traps the

membrane-bound radioligand.[3][7][8]

Filters are washed with ice-cold buffer to remove any unbound radioligand.[3]

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

The Ki value is calculated from the IC50 value (the concentration of LP-211 that displaces

50% of the radioligand) using the Cheng-Prusoff equation.
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Caption: Generalized workflow for a radioligand binding assay.[3][7][8]

In Vivo Hypothermia Study
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This experiment confirms that the physiological effects of LP-211 are mediated specifically

through the 5-HT7 receptor.

Objective: To determine if the in vivo effects of LP-211 are dependent on the presence of the

5-HT7 receptor.

Animal Models:

Wild-type (5-HT7+/+) mice.[1]

5-HT7 receptor knockout (5-HT7-/-) mice.[1]

Procedure:

Establish a baseline body temperature for all animals.

Administer LP-211 (e.g., 3, 10, 30 mg/kg, i.p.) or a vehicle control to both genotypes.[1]

In a separate experiment, co-administer a 5-HT7 receptor antagonist (e.g., SB-269970)

with LP-211 to wild-type mice.[1]

Monitor and record the body temperature of the mice at regular intervals post-injection.

Compare the temperature changes between the different groups.

Expected Outcome: A significant drop in body temperature in wild-type mice treated with LP-
211, but no significant change in the knockout mice or in wild-type mice co-treated with the

antagonist. This demonstrates that the hypothermic effect is mediated by the 5-HT7 receptor.

[1]
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Caption: Logical relationship in the in vivo hypothermia experiment.[1]

Conclusion
LP-211 is a well-characterized, brain-penetrant, and selective 5-HT7 receptor agonist. Its

pharmacological profile, defined by high binding affinity, functional agonism, and specific in vivo

effects, makes it an indispensable tool for investigating the role of the 5-HT7 receptor in the

central nervous system. The compound's ability to modulate synaptic plasticity and its

demonstrated efficacy in animal models of neuropathic pain and cognitive dysfunction highlight

its significant therapeutic potential for a range of neurological and psychiatric disorders.[4][5][7]

[8][9] Further research and clinical investigation are warranted to fully explore its applications in

human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1675264?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2910240/
https://www.benchchem.com/product/b1675264?utm_src=pdf-body
https://www.researchgate.net/publication/318281538_The_brain-penetrant_5-HT7_receptor_agonist_LP-211_reduces_the_sensory_and_affective_components_of_neuropathic_pain
https://pubmed.ncbi.nlm.nih.gov/28690143/
https://file.medchemexpress.com/batch_PDF/HY-111455/LP-211-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/LP-211.html
https://www.benchchem.com/pdf/The_5_HT7_Agonist_LP_211_A_Modulator_of_Learning_and_Memory.pdf
https://www.benchchem.com/product/b1675264?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2910240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2910240/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT(7) receptor - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. researchgate.net [researchgate.net]

5. The brain-penetrant 5-HT7 receptor agonist LP-211 reduces the sensory and affective
components of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

6. LP-211 | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]

7. file.medchemexpress.com [file.medchemexpress.com]

8. medchemexpress.com [medchemexpress.com]

9. benchchem.com [benchchem.com]

10. scialert.net [scialert.net]

11. storage.imrpress.com [storage.imrpress.com]

To cite this document: BenchChem. [Pharmacological Profile of LP-211: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675264#pharmacological-profile-of-lp-211-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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